molecular formula C8H14O7 B1679198 3,6,9-Trioxaundecanedioic acid CAS No. 13887-98-4

3,6,9-Trioxaundecanedioic acid

Cat. No. B1679198
CAS RN: 13887-98-4
M. Wt: 222.19 g/mol
InChI Key: HJZZQNLKBWJYPD-UHFFFAOYSA-N
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Description

3,6,9-Trioxaundecanedioic acid, also known as tetraglycolic acid, is a water-miscible hydrophilic cross-linking reagent . It is widely utilized in PEGylation reactions . The compound is used as a cross-linking agent in the synthesis of biodegradable, kojic acid-based poly (carbonate-esters) .


Synthesis Analysis

The synthesis of 3,6,9-Trioxaundecanedioic acid involves complexation with different metal ions. For instance, it has been used to create metallo-supramolecular architectures with Mn (II), Co (II), and Zn (II) . The flexibility of the ligand spacer and the number of coordinating atoms involved determine the final coordination architecture .


Molecular Structure Analysis

The molecular formula of 3,6,9-Trioxaundecanedioic acid is C8H14O7 . It has a molecular weight of 222.19 g/mol . The InChI string is 1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) .


Chemical Reactions Analysis

3,6,9-Trioxaundecanedioic acid is a structurally flexible, polytopic ligand bearing seven possible coordination sites . The different functional groups that involve the oxygens determine the binding coordination preferences . This characteristic enhances the versatility of the ligand and creates the possibility to achieve a multitude of metal complexes .


Physical And Chemical Properties Analysis

3,6,9-Trioxaundecanedioic acid is a liquid at room temperature . It has a refractive index of 1.470 (lit.) and a density of 1.3 g/mL at 20 °C (lit.) . The compound is soluble in water .

Scientific Research Applications

Overview

3,6,9-Trioxaundecanedioic acid, while not directly studied in the provided research, is chemically related to various compounds that have been extensively researched. The insights from these studies may offer indirect information about the potential applications and properties of 3,6,9-Trioxaundecanedioic acid in scientific research.

Applications in Medicine and Pharmacology

  • Anticancer Properties:

    • Cinnamic acid derivatives, structurally related to 3,6,9-Trioxaundecanedioic acid, have shown promising results in anticancer research. They exhibit antitumor efficacy due to their chemical reactivity and have been underutilized in medicinal research despite their rich tradition in traditional medicine (De, Baltas, & Bedos-Belval, 2011).
  • Anti-inflammatory and Antioxidant Properties:

    • Gallic acid, sharing a phenolic nature with 3,6,9-Trioxaundecanedioic acid, is known for its anti-inflammatory properties. It acts by modulating pathways like MAPK and NF-κB and reducing the release of inflammatory cytokines (Bai et al., 2020).
    • Chlorogenic acid, another phenolic compound, exhibits a wide array of pharmacological effects, including antioxidant, antibacterial, and cardioprotective activities (Naveed et al., 2018).
  • Dental Applications:

    • Mineral trioxide aggregate, though not directly related to 3,6,9-Trioxaundecanedioic acid, is an example of how specific compounds are utilized in dentistry for various endodontic and restorative applications (Srinivasan, Waterhouse, & Whitworth, 2009).

Environmental and Agricultural Importance

  • Soil and Water Quality:
    • Humic substances, like humic acid and fulvic acid extracted from soils and waters, have been studied extensively for understanding the transport and bioavailability of pollutants. They are crucial for evaluating soil and water quality and for understanding nutrient cycling in various ecosystems (Olk et al., 2019).

Safety And Hazards

3,6,9-Trioxaundecanedioic acid is classified as a serious eye irritant (Category 1, H318) according to Regulation (EC) No 1272/2008 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . It is toxic and contains a pharmaceutically active ingredient .

Future Directions

The future directions for 3,6,9-Trioxaundecanedioic acid could involve further exploration of its potential in the synthesis of biodegradable polymers . Additionally, its use in the formation of metallo-supramolecular architectures suggests potential applications in materials science .

properties

IUPAC Name

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZQNLKBWJYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160823
Record name 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9-Trioxaundecanedioic acid

CAS RN

13887-98-4
Record name 3,6,9-Trioxaundecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13887-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9-Trioxaundecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,6,9-TRIOXAUNDECANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
Á Bartos, F Hudecz, K Uray - Tetrahedron Letters, 2009 - Elsevier
Biotinylated peptides often have low solubility in water. In this Letter, we describe a new method to synthesize a biotinylating reagent for water-solubilizing hydrophobic peptides. The …
Number of citations: 4 www.sciencedirect.com
S McCann, M McCann, MT Casey, M Devereux… - Polyhedron, 1997 - Elsevier
3,6,9-trioxaundecanedioic acid (3,6,9-tddaH 2 ) reacts with Mn(CH 3 CO 2 ) 2 ·4H 2 O in ethanol to give [Mn(3,6,9-tdda)]·H 2 O (1). Recrystallization of 1 from methanol gives crystals of […
Number of citations: 29 www.sciencedirect.com
G Bella, J Holub, G Bruno, F Nicolò, A Santoro - Molecules, 2023 - mdpi.com
Investigating the driving forces leading to the formation of a specific supramolecular architecture among a wide spectrum of all the possibly obtainable structures is not an easy task. The …
Number of citations: 6 www.mdpi.com
M O'Shaughnessy, M Piatek, P McCarron, M McCann… - Biomedicines, 2022 - mdpi.com
Drug-resistant Pseudomonas aeruginosa is rapidly developing resulting in a serious global threat. Immunocompromised patients are specifically at risk, especially those with cystic …
Number of citations: 5 www.mdpi.com
S Guo, Y Zhu, Q Mei, G Wang - Polymers for Advanced …, 2022 - Wiley Online Library
The bio‐based poly(1,3‐propylene 3,6,9‐trioxaundecanedioate) glycol (PPTR) was prepared by the reaction between bio‐based 1,3‐propanediol (bio‐PDO) and 3,6,9‐…
Number of citations: 1 onlinelibrary.wiley.com
M O'Shaughnessy, P McCarron, L Viganor, M McCann… - Antibiotics, 2020 - mdpi.com
Chronic infections of Pseudomonas aeruginosa in the lungs of cystic fibrosis (CF) patients are problematic in Ireland where inherited CF is prevalent. The bacteria’s capacity to form a …
Number of citations: 11 www.mdpi.com
RM Gandra, P Mc Carron, MF Fernandes… - Frontiers in …, 2017 - frontiersin.org
Candida haemulonii, Candida haemulonii var. vulnera and Candida duobushaemulonii, which form the C. haemulonii complex, are emerging etiologic agents of fungal infections …
Number of citations: 58 www.frontiersin.org
AM Bahl, S Krishnaswamy, NG Massand… - Inorganic …, 1997 - ACS Publications
Calcium, strontium, and barium derivatives of 2-(2-methoxyethoxy)acetic acid, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, and 3,6,9-trioxaundecanedioic acid (Htodd) can be prepared …
Number of citations: 25 pubs.acs.org
S Khullar - Materials Today: Proceedings, 2023 - Elsevier
A framework of Cd(II), {[Cd 2 (toua)(4,4′-bpy)](NO 3 ) 2 ·3H 2 O} n (1) is constructed using a heteroatom based linker 3,6,9-trioxaundecanedioic acid (H 2 toua) and a nitrogen based …
Number of citations: 0 www.sciencedirect.com
P McCarron, M McCann, M Devereux… - Frontiers in …, 2018 - frontiersin.org
Mycobacterium tuberculosis is the etiologic agent of tuberculosis. The demand for new chemotherapeutics with unique mechanisms of action to treat (multi)resistant strains is an urgent …
Number of citations: 26 www.frontiersin.org

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